molecular formula C6H8N2O2S B095276 Phenylsulfamide CAS No. 15959-53-2

Phenylsulfamide

Cat. No. B095276
CAS RN: 15959-53-2
M. Wt: 172.21 g/mol
InChI Key: DEVUYWTZRXOMSI-UHFFFAOYSA-N
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Description

Phenylsulfamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as sulfanilamide and was discovered in the early 20th century. Phenylsulfamide has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Modulation of Pulmonary Inflammatory Response

Phenylsulfamide derivatives have been designed as modulators of the pulmonary inflammatory response. For instance, studies have shown that certain phenyl sulfonamide derivatives can exhibit an in vitro anti-TNF-α effect similar to thalidomide . This is particularly significant in the context of lung inflammation, where the acute inflammatory response needs to be regulated .

Synthesis of Organosulfur Compounds

Phenylsulfamide plays a crucial role in the synthesis of organosulfur compounds with sulfur-nitrogen bonds. These compounds, including sulfenamides, sulfinamides, and sulfonamides, are pivotal in pharmaceuticals, agrochemicals, and polymers . They serve as building blocks in medicinal chemistry, essential for drug design and discovery programs .

Pharmacological Evaluation

The pharmacological evaluation of phenyl sulfonamide derivatives is a vital application. By structurally modifying anti-inflammatory prototypes, researchers can synthesize analogs that stand out for their pharmacological properties. For example, tetrafluorophthalimide derivatives of phenyl sulfonamide have shown promising anti-inflammatory profiles .

Drug Design and Discovery

Phenylsulfamide derivatives are integral to drug design and discovery. Their significant role in the development of new medications, especially those targeting inflammatory diseases, makes them a subject of intense research. The ability to modulate inflammatory responses at a molecular level is a key aspect of this application .

Chemical Synthesis Methodology

The direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines is an area where phenylsulfamide is utilized. This methodology is highly valued for its efficiency, environmental friendliness, and economic viability in the pharmaceutical industry .

Advanced Research and Feature Papers

Mechanism of Action

Target of Action

Phenylsulfamide, also known as Compound 10, primarily targets human carbonic anhydrase-II (hCA-II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They play crucial roles in various biological processes including respiration, pH homeostasis, and electrolyte secretion.

Mode of Action

Phenylsulfamide acts as an inhibitor of hCA-II . It binds to the enzyme, reducing its activity and thereby disrupting the balance of carbon dioxide and bicarbonate in the body. The dissociation constant (Kd) of Phenylsulfamide for hCA-II is 45.50 μM, and the inhibition constant (Ki) is 79.60 μM . These values indicate the strength of the interaction between Phenylsulfamide and hCA-II, with lower values representing stronger binding.

Biochemical Pathways

The inhibition of hCA-II by Phenylsulfamide affects the carbonic anhydrase pathway. This pathway is involved in maintaining pH balance and facilitating gas exchange in the body. By inhibiting hCA-II, Phenylsulfamide can disrupt these processes, potentially leading to conditions such as metabolic acidosis or alkalosis depending on the extent and direction of the pH imbalance .

Pharmacokinetics

It’s known that the bioavailability and pharmacodynamic action of a compound are dependent on its interaction with transporter proteins, metabolic enzymes, gut microbiota, host factors, and the properties of the compound itself .

Result of Action

The primary result of Phenylsulfamide’s action is the inhibition of hCA-II, leading to disruptions in the carbonic anhydrase pathway . This can affect various physiological processes, including respiration and pH homeostasis.

Action Environment

The action, efficacy, and stability of Phenylsulfamide can be influenced by various environmental factors. For instance, the presence of other compounds can affect Phenylsulfamide’s absorption and metabolism, potentially altering its effectiveness . Additionally, the compound’s stability and activity may be affected by physical conditions such as temperature and pH.

properties

IUPAC Name

(sulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVUYWTZRXOMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574504
Record name N-Phenylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylsulfamide

CAS RN

15959-53-2
Record name (Sulfamoylamino)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015959532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylaminosulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (SULFAMOYLAMINO)BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB7R36ZAV6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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